molecular formula C13H20N2O B14823234 5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine

5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine

Cat. No.: B14823234
M. Wt: 220.31 g/mol
InChI Key: BQSZJOKKCAJEPH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O It is a derivative of pyridine, characterized by the presence of cyclopropoxy and isopropyl groups attached to the pyridine ring, along with N,N-dimethylamine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the cyclopropoxy and isopropyl groups through substitution reactions. The N,N-dimethylamine functionality can be introduced via amination reactions using suitable reagents and catalysts. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but lacking the cyclopropoxy and isopropyl groups.

    4-Isopropylpyridine: Contains the isopropyl group but lacks the cyclopropoxy and N,N-dimethylamine functionalities.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring and other substituents.

Uniqueness

5-Cyclopropoxy-4-isopropyl-N,N-dimethylpyridin-3-amine is unique due to the combination of cyclopropoxy, isopropyl, and N,N-dimethylamine groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-4-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C13H20N2O/c1-9(2)13-11(15(3)4)7-14-8-12(13)16-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

BQSZJOKKCAJEPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1N(C)C)OC2CC2

Origin of Product

United States

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